

Cagrilintide in Clinical Trials: A Comprehensive Overview of Dosage and Administration Protocols

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Compound of Interest

Compound Name: Cagrilintide

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Cagrilintide, a long-acting amylin analogue, is emerging as a significant candidate in the landscape of metabolic disease therapeutics, particularly for weight management. Administered subcutaneously on a once-weekly basis, its clinical development has explored various dosages, both as a monotherapy and in combination with the GLP-1 receptor agonist semaglutide. This document provides a detailed overview of the dosage and administration protocols for **cagrilintide** as investigated in key clinical trials, alongside the methodologies of these studies and the underlying signaling pathways.

I. Quantitative Data Summary: Dosage and Administration

The administration of **cagrilintide** in clinical trials has been characterized by a dose-escalation strategy to enhance tolerability, with doses ranging from 0.16 mg to 4.5 mg. The following tables summarize the dosing regimens from notable clinical trials.

Table 1: Cagrilintide Monotherapy Dosage Regimens

| Trial Phase | Clinical Trial Identifier | Dosages Investigated | Administration Frequency | Titration Schedule | Trial Duration |
|----------------------|---------------------------|--|--------------------------|-------------------------------------|----------------|
| Phase 2 | NCT03856047 | 0.3 mg, 0.6 mg, 1.2 mg, 2.4 mg, 4.5 mg | Once-weekly | Up to 6-week dose-escalation period | 26 weeks |
| Phase 3 (REDEFINE 1) | NCT05567796 | 2.4 mg | Once-weekly | Dose escalation over 16 weeks | 68 weeks |

Table 2: Cagrilintide and Semaglutide Combination Therapy (CagriSema) Dosage Regimens

| Trial Phase | Clinical Trial Identifier | Cagrilintide Dosage | Semaglutide Dosage | Administration Frequency | Titration Schedule | Trial Duration |
|----------------------|---------------------------|---|--------------------|--------------------------|---|----------------|
| Phase 1b | NCT03600480 | 0.16 mg, 0.30 mg, 0.60 mg, 1.2 mg, 2.4 mg, 4.5 mg | 2.4 mg | Once-weekly | Co-escalation in 4-week intervals over 16 weeks | 20 weeks |
| Phase 2 | NCT04982575 | 2.4 mg | 2.4 mg | Once-weekly | Escalated to 2.4 mg | 32 weeks |
| Phase 3 (REDEFINE 1) | NCT05567796 | 2.4 mg | 2.4 mg | Once-weekly | Escalation every 4 weeks to reach maintenance dose at 16 weeks ^[1] | 68 weeks |
| Phase 3 (REDEFINE 2) | NCT05394519 | 2.4 mg | 2.4 mg | Once-weekly | 16-week dose escalation phase | 68 weeks |

II. Experimental Protocols and Methodologies

The clinical investigation of **cagrilintide** has been conducted through a series of rigorous, well-designed studies. Below are the methodologies for key trials.

A. Phase 2 Dose-Finding Trial (NCT03856047)^{[2][3]}

- Objective: To assess the dose-response relationship of once-weekly **cagrilintide** for weight management in individuals with overweight or obesity.

- Study Design: A multicenter, randomized, double-blind, placebo-controlled, and active-controlled trial.
- Participant Population: Adults without diabetes with a body-mass index (BMI) of ≥ 30 kg/m² or ≥ 27 kg/m² with hypertension or dyslipidemia.[2]
- Intervention: Participants were randomly assigned to receive once-weekly subcutaneous injections of **cagrilintide** (0.3, 0.6, 1.2, 2.4, or 4.5 mg), liraglutide 3.0 mg (active control), or placebo.[3]
- Methodology: The trial consisted of a 26-week treatment period, which included a dose-escalation phase of up to 6 weeks, followed by a 6-week follow-up period without treatment. [3] The primary endpoint was the percentage change in body weight from baseline to week 26.
- Data Analysis: Efficacy was assessed using both a trial product estimand (assuming treatment adherence) and a treatment policy estimand (regardless of adherence). Safety and tolerability were also evaluated.

B. Phase 1b Combination Therapy Trial (NCT03600480) [1][4]

- Objective: To evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of co-administering multiple ascending doses of **cagrilintide** with semaglutide 2.4 mg.[4]
- Study Design: A randomized, placebo-controlled, multiple-ascending dose trial.[1]
- Participant Population: Healthy individuals aged 18-55 years with a BMI of 27.0–39.9 kg/m². [1]
- Intervention: Participants were assigned to one of six cohorts to receive once-weekly subcutaneous **cagrilintide** (0.16, 0.30, 0.60, 1.2, 2.4, or 4.5 mg) or placebo, in combination with once-weekly subcutaneous semaglutide 2.4 mg.[1]
- Methodology: The doses of **cagrilintide** and semaglutide were co-escalated at 4-week intervals over a 16-week period. This was followed by a 4-week treatment period at the

target dose and a 5-week follow-up.[4] The primary endpoint was the number of treatment-emergent adverse events.

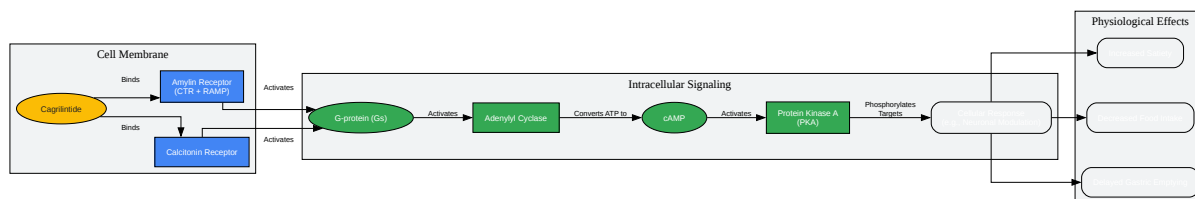
C. Phase 3 REDEFINE 1 Trial (NCT05567796)[5][6][7]

- Objective: To investigate the efficacy and safety of a fixed-dose combination of **cagrilintide** and semaglutide (CagriSema) for weight management.
- Study Design: A multicenter, randomized, double-blind, placebo- and active-controlled trial. [5]
- Participant Population: Adults with a BMI of ≥ 30 kg/m² or ≥ 27 kg/m² with at least one weight-related comorbidity, without type 2 diabetes.[6]
- Intervention: Participants were randomized to receive once-weekly subcutaneous injections of CagriSema (2.4 mg **cagrilintide** and 2.4 mg semaglutide), **cagrilintide** 2.4 mg alone, semaglutide 2.4 mg alone, or placebo.[5]
- Methodology: The trial had a total duration of 68 weeks. Dosing began at 0.25 mg of each drug and was escalated every four weeks to reach the full 2.4 mg maintenance dose by week 16.[1] All participants also received counseling on diet and physical activity.[7] The primary endpoints were the percentage change in body weight and the proportion of participants achieving at least a 5% weight reduction.[6]

III. Signaling Pathways and Experimental Workflows

A. Cagrilintide Signaling Pathway

Cagrilintide exerts its effects by acting as a long-acting analogue of the pancreatic hormone amylin.[8] It primarily targets amylin receptors, which are heterodimers of the calcitonin receptor (CTR) and receptor activity-modifying proteins (RAMPs).[9] **Cagrilintide** has been shown to be a non-selective agonist of both amylin and calcitonin receptors.[6][10] This dual agonism is believed to contribute to its potent effects on appetite regulation and weight loss. The binding of **cagrilintide** to these receptors, particularly in the brain, activates downstream signaling cascades that promote satiety and reduce food intake.[8]

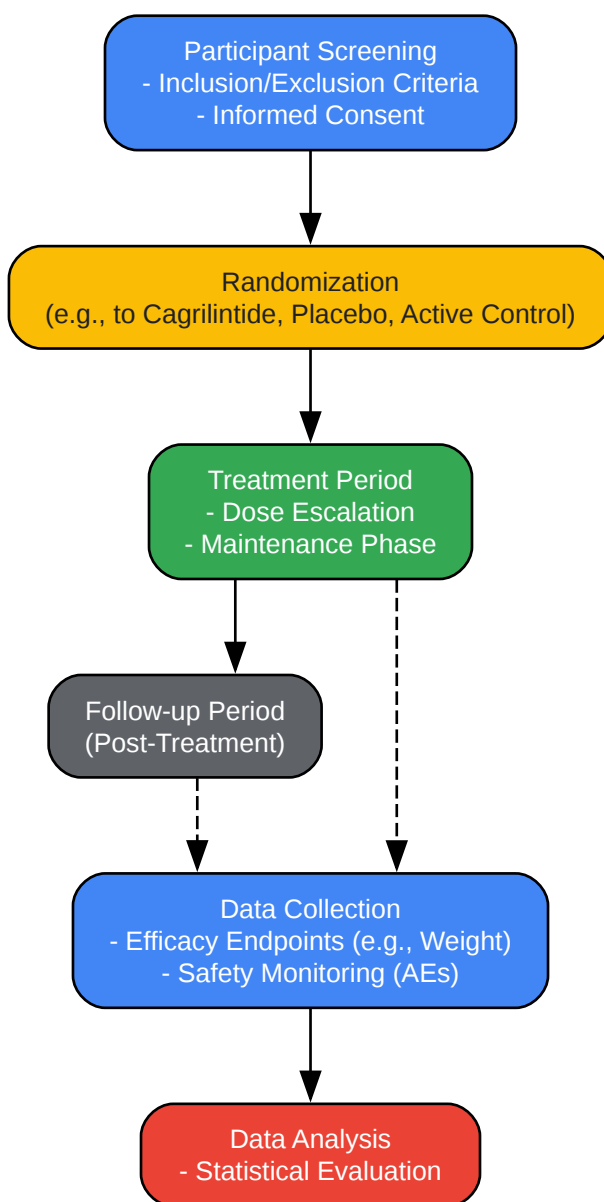


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Cagrilintide's dual agonism signaling pathway.

B. Clinical Trial Workflow

The clinical development of **cagrilintide** follows a standardized workflow, from participant screening to data analysis, to ensure the safety of participants and the integrity of the data collected.

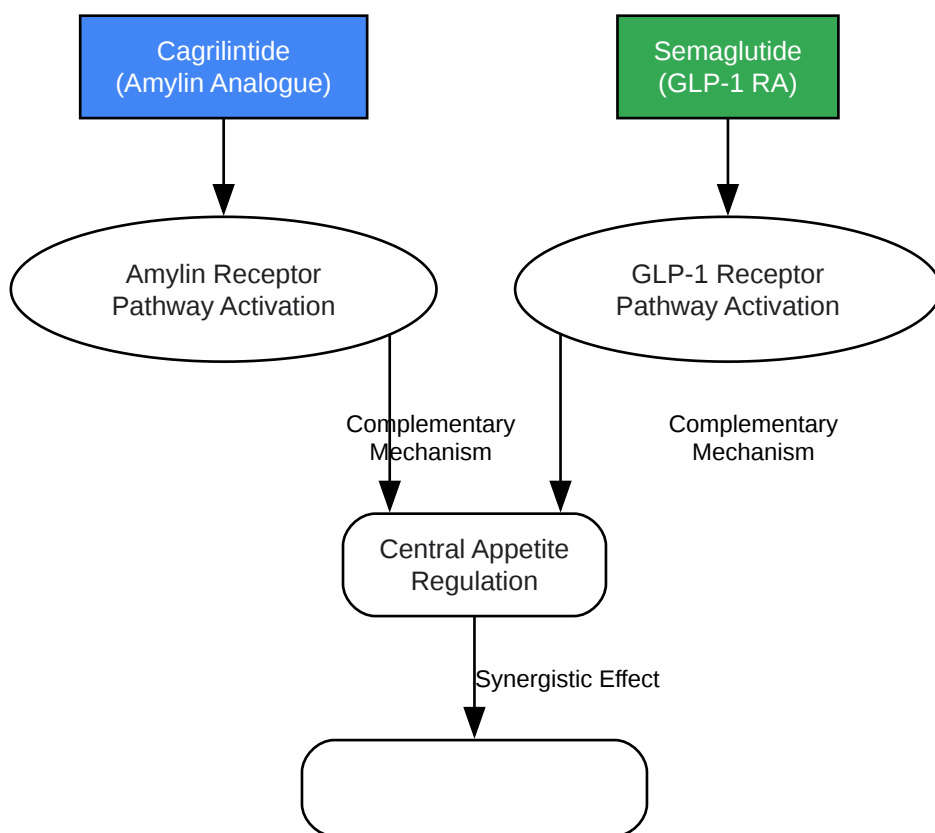


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A generalized workflow for **cagrilintide** clinical trials.

C. Logic of Combination Therapy

The co-administration of **cagrilintide** and semaglutide is based on the rationale that their distinct but complementary mechanisms of action will result in synergistic effects on weight loss.



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The synergistic logic of CagriSema combination therapy.

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